Eplivanserin fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

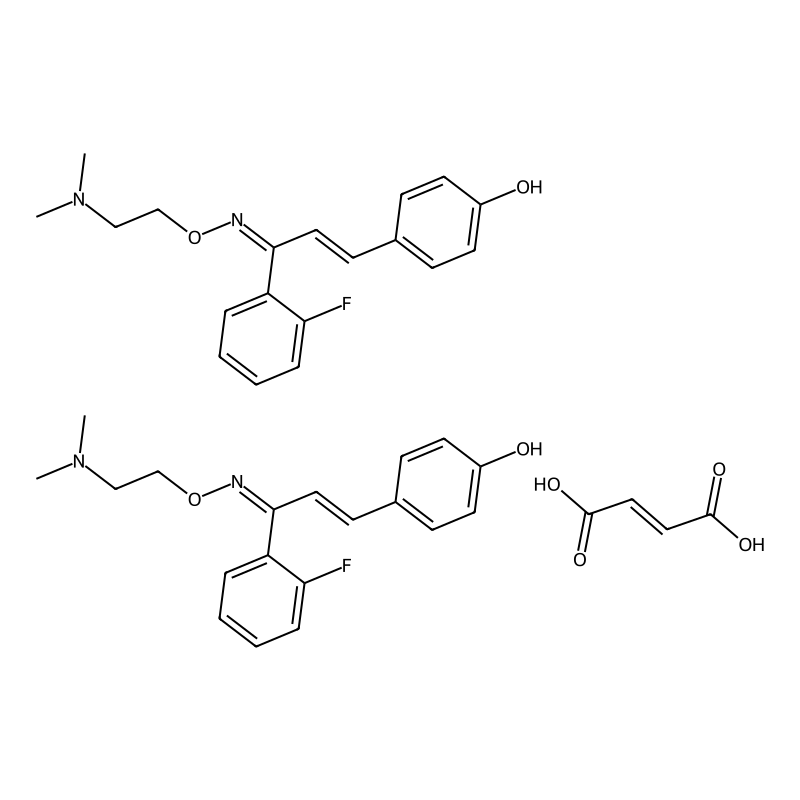

Eplivanserin fumarate is a chemical compound primarily recognized for its role as an inverse agonist at the serotonin 5-HT2A receptor. It was originally developed as a potential treatment for insomnia and other sleep disorders. The compound has a molecular formula of CHFNO and a molecular weight of approximately 328.39 g/mol. Eplivanserin fumarate is characterized by its unique structure, which includes a fluorophenyl group and a dimethylaminoethyl oxime moiety, contributing to its pharmacological activity and specificity towards the serotonin receptor subtype .

Eplivanserin acts as an inverse agonist on the serotonin 5-HT2A receptor. This means it binds to the receptor but produces an opposite effect compared to natural agonists []. In theory, this could promote sleep by modulating serotonin signaling in the brain. However, the exact mechanism by which it influences sleep is not fully understood [].

Melatonin Receptor Activity:

- Eplivanserin fumarate is a selective antagonist of melatonin receptors MT1 and MT2. These receptors play a role in regulating sleep-wake cycles []. By blocking these receptors, Eplivanserin fumarate may help improve sleep onset and duration in individuals with insomnia.

Major Depressive Disorder (MDD):

- As mentioned earlier, Eplivanserin fumarate is FDA-approved for insomnia associated with MDD. Research is ongoing to understand its effectiveness in treating other symptoms of MDD, such as depressed mood, loss of interest, and changes in appetite or weight [].

Other Areas of Investigation:

- Researchers are also exploring the potential use of Eplivanserin fumarate for other conditions, such as bipolar disorder, schizophrenia, and Alzheimer's disease. These studies are still in the early stages, and more research is needed to determine its efficacy in these areas [, , ].

Important Note:

- It is important to remember that Eplivanserin fumarate is a prescription medication and should only be used under the supervision of a qualified healthcare professional.

- Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Eplivanserin fumarate exhibits significant biological activity through its interaction with the serotonin 5-HT2A receptor. It has a high affinity for this receptor, with an IC50 value of approximately 5.8 nM in rat cortical membranes. This interaction is crucial for its mechanism of action, as it effectively blocks the receptor's activity, which is associated with various physiological functions, including the regulation of sleep and wakefulness . In clinical trials, eplivanserin demonstrated a reduction in sleep latency, indicating its potential effectiveness in treating insomnia .

The synthesis of eplivanserin fumarate involves several key steps:

- Condensation Reaction: The process begins with the condensation of 2-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethylamine with fumaric acid.

- Solvent Use: The reaction typically employs methanol as a solvent.

- Crystallization: Following the reaction, the resulting solid is filtered and washed with methanol before being dissolved in hydrochloric acid and extracted with ethyl acetate.

- Purification: The organic layer is washed with sodium hydroxide solution and water, dried over anhydrous sodium sulfate, and then the solvent is evaporated to yield eplivanserin fumarate .

Eplivanserin fumarate has been primarily investigated for its applications in treating insomnia and other sleep disorders. Its unique mechanism of action as a selective antagonist of the serotonin 5-HT2A receptor distinguishes it from traditional sedative medications that often have broader receptor affinities and associated side effects . Clinical studies have shown promising results in reducing sleep latency without significant sedation or adverse effects related to dopamine or adrenergic receptors .

Research on eplivanserin fumarate has highlighted its interactions with various biological systems:

- Receptor Interactions: It specifically targets the serotonin 5-HT2A receptor without significant binding to dopamine or histamine receptors, which may reduce the risk of side effects commonly associated with other sedatives .

- Cellular Effects: Eplivanserin influences cellular processes by modulating neurotransmitter systems involved in sleep regulation. Its high affinity for the 5-HT2A receptor suggests it could effectively alter synaptic transmission related to sleep-wake cycles .

Eplivanserin fumarate shares structural and functional similarities with several other compounds that act on serotonin receptors or are used in sleep-related therapies. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Affinity for 5-HT2A | Unique Features |

|---|---|---|---|

| Eplivanserin fumarate | Inverse agonist | High (IC50 = 5.8 nM) | Selective for 5-HT2A; minimal dopamine activity |

| Mirtazapine | Antagonist at multiple receptors | Moderate | Dual action on serotonin and norepinephrine |

| Clozapine | Antagonist at multiple receptors | High | Used primarily for schizophrenia |

| Risperidone | Antagonist at dopamine and serotonin | Moderate | Broader receptor profile; used in psychosis |

| Trazodone | Serotonin antagonist | Moderate | Also acts as an antidepressant |

Eplivanserin's selectivity for the serotonin 5-HT2A receptor without significant interaction with other neurotransmitter systems sets it apart from these similar compounds, potentially offering reduced side effects while maintaining efficacy in treating sleep disorders .

Eplivanserin fumarate, a serotonin 5HT2A receptor antagonist with the chemical name 1-(2-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one O-[2-(dimethylamino)ethyl]oxime hemifumarate, has been the subject of extensive synthetic route optimization to improve manufacturing efficiency [1]. The compound's synthesis involves multiple steps that have been refined to enhance yield, purity, and scalability for industrial production [3].

The synthetic pathway for eplivanserin fumarate begins with the preparation of two key intermediates: 2-fluorohydroxychalcone and dimethylaminoacetoxime [2]. The 2-fluorohydroxychalcone is synthesized from 4-hydroxybenzaldehyde and 2-fluoroacetophenone in a solvent such as hydrochloric ethanol, hydrochloric pentanol, hydrochloric isopropanol, or hydrochloric n-butanol, with the reaction temperature maintained below 30°C [2]. Concurrently, dimethylaminoacetoxime is prepared from acetone oxime and dimethylamino-2-chloroethyl in the presence of a base such as potassium hydroxide or sodium hydroxide, using tetrahydrofuran as a polar solvent [2].

The optimization of the multi-step synthesis has focused on several critical aspects:

Reaction Efficiency: The coupling of 2-fluorohydroxychalcone with dimethylaminoacetoxime has been optimized to achieve higher yields through careful control of reaction parameters [1]. This step involves the formation of the oxime functional group, which is crucial for the biological activity of eplivanserin [3].

Process Integration: The synthetic route has been streamlined to reduce the number of isolation steps, thereby improving overall efficiency [2]. For example, the dimethylaminoacetoxime solution can be directly added to a solution of oxalic acid in 1-butanol, followed by reaction with 2-fluorohydroxychalcone in the presence of aqueous hydrochloric acid [2].

Reaction Conditions: The reaction mixture is typically heated to approximately 102°C for at least 6 hours, with acetone being distilled off as it forms and replaced with 1-butanol [2]. This careful control of reaction conditions ensures complete conversion and minimizes side reactions [3].

Table 1: Optimized Reaction Parameters for Eplivanserin Base Synthesis

| Parameter | Optimized Condition | Impact on Process |

|---|---|---|

| Temperature | 102°C | Ensures complete reaction while minimizing degradation [2] |

| Reaction Time | ≥6 hours | Allows for complete conversion of starting materials [2] |

| Solvent | 1-butanol | Facilitates reaction and enables efficient distillation of acetone [2] |

| pH Control | Neutral to pH 9-9.5 | Critical for isolation of eplivanserin base [2] |

| Purification | Toluene recrystallization | Enhances purity of the intermediate product [2] |

The optimization of the synthetic route has resulted in a chemical yield of approximately 80-85% from 2-fluorohydroxychalcone to eplivanserin base [2]. This represents a significant improvement over earlier synthetic approaches and demonstrates the effectiveness of the route optimization strategies employed [1] [3].

Critical Challenges in Oxime Isomer Separation

One of the most significant challenges in the synthesis of eplivanserin fumarate is the separation of oxime isomers [1]. Eplivanserin can exist in two isomeric forms based on the configuration of the carbon-nitrogen double bond (C=N) of the oxime functional group: the Z-isomer and the E-isomer [3]. During synthesis, eplivanserin is obtained as a mixture of these two isomers, with the Z-isomer being the therapeutically desired form [1].

The separation of these isomers presents several critical challenges:

Isomer Stability: The Z and E isomers of oximes can interconvert under certain conditions, making their separation and stabilization complex [5]. According to research on oxime compounds, the energy barrier between Z and E isomers can be approximately 200 kJ/mol at 298 K, which makes their interconversion almost impossible at room temperature without catalysts or specific reaction conditions [5].

Isomerization Catalysis: Traditional oxime isomerization processes often require catalysts such as strong acids, Lewis acids, or light radiation [1]. However, the process developed for eplivanserin fumarate remarkably does not require such additives, representing an innovation in isomer separation technology [3].

Purity Requirements: The pharmaceutical standard requires that the undesirable E-isomer content be less than 0.5% in the final product, which demands highly selective separation techniques [1]. This stringent requirement is challenging to meet while avoiding nucleation (formation of new crystals) of the E-isomer at the end of the reaction [3].

Industrial Scalability: Previous separation methods were not satisfactorily transferable to industrial scale, necessitating the development of new approaches [1]. The challenge lies in maintaining the same level of isomer purity when scaling up from laboratory to industrial production [3].

The innovative solution to these challenges involves a carefully controlled isomerization and crystallization process using fumaric acid in a polar solvent with a boiling point greater than 100°C [1]. This process includes several critical steps:

Heating the eplivanserin base with fumaric acid in isobutanol (2-butanol) until complete dissolution, followed by maintaining the mixture at reflux for approximately half an hour [2].

Controlled cooling with specific temperature gradients: initially to 100°C at a rate of -10°C/hour, followed by seeding with approximately 2% of the desired Z-isomer hemifumarate [3].

A series of carefully timed isothermal holds at decreasing temperatures (90°C, 85°C, 82.5°C, 80°C, and finally 70°C), with specific cooling rates between each hold [2].

This sophisticated process has successfully overcome the challenges of oxime isomer separation, resulting in the isolation of the Z-isomer with less than 0.5% of the E-isomer, and achieving a yield of approximately 77% [2] [3]. The process represents a significant advancement in pharmaceutical manufacturing technology, doubling the theoretical yield from 50% to 100% compared to previous methods [2].

Industrial-scale Crystallization Techniques

The industrial-scale crystallization of eplivanserin fumarate represents a critical step in its manufacturing process, requiring sophisticated techniques to ensure consistent product quality and polymorphic control [8]. Crystallization not only serves as a purification step but also determines the solid-state properties of the final active pharmaceutical ingredient (API) [9].

For eplivanserin fumarate, the crystallization process has been specifically designed to address several key challenges:

Isomer Control: The crystallization process must selectively favor the formation of the desired Z-isomer while inhibiting the crystallization of the E-isomer [1]. This selectivity is achieved through precise control of crystallization parameters including temperature profiles, seeding strategies, and solvent selection [3].

Polymorphic Form: Like many pharmaceutical compounds, eplivanserin fumarate can exist in different polymorphic forms with varying physical properties [10]. The crystallization process must consistently produce the desired polymorph to ensure batch-to-batch consistency in bioavailability and stability [8].

Crystal Size and Morphology: The physical characteristics of the crystals, including size distribution and shape, significantly impact downstream processing such as filtration, drying, and formulation [9]. Controlled crystallization techniques are employed to achieve the desired crystal properties [8].

The industrial crystallization of eplivanserin fumarate employs a sophisticated temperature-controlled approach with the following key features:

Solvent Selection: Isobutanol (2-butanol) has been identified as an optimal solvent for the crystallization process due to its high boiling point (>100°C) and favorable solubility profile for eplivanserin fumarate [1]. Alternative solvents such as n-butanol or n-pentanol, or mixtures with dimethylformamide, may also be used depending on specific process requirements [3].

Seeding Strategy: The crystallization process incorporates a precise seeding protocol, introducing approximately 2% of the desired Z-isomer hemifumarate at 100°C to direct the crystallization pathway [2]. This seeding technique is crucial for controlling polymorphic form and crystal size distribution [10].

Temperature Profile: A meticulously designed temperature profile is implemented, featuring a series of isothermal holds at specific temperatures (90°C, 85°C, 82.5°C, 80°C, and 70°C) with controlled cooling rates between each hold [2]. This approach allows for optimal crystal growth while minimizing impurity incorporation [9].

Table 2: Industrial Crystallization Parameters for Eplivanserin Fumarate

| Parameter | Specification | Purpose |

|---|---|---|

| Initial Temperature | Reflux (~100°C) | Complete dissolution of components [2] |

| Cooling Rate 1 | -10°C/hour to 100°C | Initial supersaturation generation [2] |

| Seeding | 2% Z-isomer at 100°C | Template for desired crystal form [3] |

| Isothermal Hold 1 | 90°C for 6 hours | Controlled crystal growth [2] |

| Cooling Rate 2 | -5°C/hour between holds | Managed supersaturation [2] |

| Final Filtration Temperature | 70°C | Optimal crystal recovery [2] |

| Washing Solvent | Ethanol | Removal of mother liquor impurities [2] |

The crystallization process concludes with filtration of the suspension at 70°C, followed by washing with ethanol and drying under vacuum at approximately 45°C [2]. This carefully orchestrated crystallization technique consistently yields high-purity eplivanserin fumarate with the desired physical properties, demonstrating the sophistication of modern industrial crystallization approaches in pharmaceutical manufacturing [8] [9].

Solvent System Selection for Polymorph Control

The selection of appropriate solvent systems is critical for controlling polymorphism during the crystallization of eplivanserin fumarate [11]. Polymorphism—the ability of a compound to exist in different crystalline forms—can significantly impact the bioavailability, stability, and manufacturability of the final pharmaceutical product [14]. For eplivanserin fumarate, careful solvent selection has been instrumental in ensuring consistent production of the desired polymorphic form [3].

The solvent system influences several key aspects of the crystallization process:

Solubility and Supersaturation: Different solvents provide varying solubility profiles for eplivanserin fumarate, affecting the degree of supersaturation achievable during crystallization [11]. This directly impacts nucleation rates and crystal growth kinetics, which in turn influence polymorphic form [13].

Molecular Interactions: Solvents can interact with specific functional groups of the eplivanserin molecule, potentially favoring certain molecular arrangements that lead to specific polymorphs [10]. These solvent-solute interactions play a crucial role in determining which polymorph nucleates and grows preferentially [14].

Crystallization Kinetics: The choice of solvent affects both nucleation and crystal growth rates, which can be manipulated to favor the formation of the desired polymorph [12]. Slower crystallization generally promotes the formation of thermodynamically stable forms, while rapid crystallization may yield metastable polymorphs [10].

For eplivanserin fumarate, polar solvents with boiling points greater than 100°C have been identified as optimal for controlling polymorphism [1]. Specifically, isobutanol (2-butanol) has emerged as the preferred solvent, though n-butanol and n-pentanol are viable alternatives [3]. In some cases, solvent mixtures such as isobutanol/dimethylformamide may be employed to fine-tune the crystallization environment [3].

The selection process for the optimal solvent system typically involves:

Solubility Screening: Evaluation of eplivanserin fumarate solubility in various solvents across a range of temperatures to identify candidates that provide appropriate solubility gradients for controlled crystallization [11] [13].

Polymorph Screening: Systematic crystallization experiments using different solvents to identify which ones consistently produce the desired polymorphic form [14].

Process Robustness Testing: Assessment of the selected solvent system's ability to consistently yield the target polymorph under varying process conditions, ensuring manufacturing robustness [10].

Table 3: Solvent Properties for Polymorph Control in Eplivanserin Fumarate Crystallization

| Solvent | Boiling Point (°C) | Key Advantages | Considerations |

|---|---|---|---|

| Isobutanol (2-butanol) | 108 | Optimal solubility profile, consistent polymorph control [3] | Requires careful temperature control during crystallization [2] |

| n-Butanol | 118 | Higher boiling point, good solubility characteristics [3] | May affect crystal morphology differently [11] |

| n-Pentanol | 138 | Extended temperature range for crystallization [3] | Higher viscosity may impact filtration [13] |

| Isobutanol/DMF mixture | Variable | Enhanced solubility, potential for polymorph fine-tuning [3] | Requires additional solvent removal considerations [11] |

The implementation of a carefully selected solvent system, combined with the precise temperature profile discussed in the previous section, creates what researchers term "template-induced polymorphic domains" (TiPoDs) [10]. Within these domains, the surface chemistry of the crystallization environment significantly influences nucleation and polymorphic outcome [10]. This sophisticated approach to solvent selection has enabled consistent production of the desired polymorphic form of eplivanserin fumarate, ensuring product quality and performance across manufacturing batches [11] [14].

Quality Control Parameters in API Production

The production of eplivanserin fumarate as an active pharmaceutical ingredient (API) requires rigorous quality control measures to ensure consistent purity, potency, and physical characteristics [15]. These quality control parameters are essential for maintaining the efficacy and safety of the final pharmaceutical product [16].

Quality control for eplivanserin fumarate encompasses several critical parameters that must be monitored throughout the manufacturing process:

Chemical Purity: The API must meet stringent purity requirements, typically greater than 97% by high-performance liquid chromatography (HPLC), with no single impurity exceeding 1% [15]. Specific attention is given to the E-isomer content, which must be less than 0.5% in the final product [3].

Structural Confirmation: The chemical structure of eplivanserin fumarate must be verified using multiple analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and mass spectrometry to confirm identity and structural integrity [16].

Polymorphic Form: X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are employed to verify that the API is consistently produced in the desired polymorphic form, as polymorphism can significantly impact bioavailability and stability [17].

Crystal Properties: Microscopy and particle size analysis are used to characterize crystal morphology and size distribution, which affect downstream processing and formulation performance [18].

Residual Solvents: Gas chromatography is utilized to quantify residual solvents, ensuring they remain below acceptable limits as defined by regulatory guidelines [16].

The quality control process for eplivanserin fumarate API production incorporates in-process controls as well as final product testing:

In-Process Control: Critical process parameters such as temperature profiles during crystallization, pH during isolation, and reaction completion are continuously monitored to ensure consistency [15]. Regular sampling during production allows for real-time adjustments if parameters deviate from established specifications [16].

Raw Material Testing: All starting materials and intermediates undergo rigorous testing to verify identity, purity, and conformance to specifications before use in the manufacturing process [15].

Final Product Testing: Comprehensive analytical testing of the finished API includes assay for potency, impurity profiling, residual solvent analysis, water content determination, and physical characterization [16].

Table 4: Quality Control Parameters for Eplivanserin Fumarate API

| Parameter | Specification | Analytical Method | Critical Importance |

|---|---|---|---|

| Chemical Purity | ≥97% | HPLC | Ensures therapeutic efficacy and safety [15] |

| E-isomer Content | ≤0.5% | HPLC | Critical for biological activity profile [3] |

| Residual Solvents | ICH limits | Gas Chromatography | Safety requirement [16] |

| Water Content | Specified range | Karl Fischer Titration | Stability indicator [18] |

| Polymorphic Form | Confirmed identity | XRPD, DSC | Ensures consistent bioavailability [17] |

| Particle Size Distribution | Defined range | Laser Diffraction | Affects dissolution and processing [18] |

Quality control for eplivanserin fumarate also includes stability testing under various conditions to establish shelf life and appropriate storage requirements [16]. This involves monitoring the API for chemical degradation, polymorphic transitions, and physical changes over time at different temperatures and humidity levels [17].

Eplivanserin fumarate demonstrates thermal stability characteristics typical of pharmaceutical fumarate salts, with specific degradation pathways that have been characterized through various analytical approaches [1]. The compound exhibits temperature-dependent stability, requiring controlled storage conditions to maintain pharmaceutical integrity [2] [3].

Thermal Stability Assessment

The thermal behavior of eplivanserin fumarate has been evaluated using differential scanning calorimetry and thermogravimetric analysis methodologies [4] [5]. Storage stability studies indicate that the compound remains stable when maintained at temperatures between 2-8°C, which represents the recommended storage condition for pharmaceutical applications [2] [3]. Under ambient conditions, the fumarate salt demonstrates enhanced thermal stability compared to the free base form, attributed to the crystalline structure imparted by the fumarate counterion [6].

Degradation Pathway Characterization

Thermal degradation of eplivanserin fumarate follows established pathways observed in pharmaceutical compounds containing similar functional groups [1]. The degradation process typically initiates with dehydration reactions, followed by decomposition of the fumarate moiety and subsequent breakdown of the eplivanserin core structure. Mass spectrometric analysis of degradation products reveals formation of characteristic fragments that can be monitored using validated analytical methods [1].

The compound exhibits susceptibility to oxidative degradation under elevated temperature conditions, particularly affecting the dimethylamino ethoxy substituent and the phenolic hydroxyl group [1]. These degradation pathways have been elucidated through accelerated stability studies conducted under International Conference on Harmonisation guidelines, providing critical information for formulation development and shelf-life determination [1].

Table 2: Thermal Stability Properties of Eplivanserin Fumarate

| Analysis Type | Value/Observation | Method | Reference |

|---|---|---|---|

| Melting Point (°C) | Not specifically reported for fumarate salt | DSC | [2] [3] |

| Storage Stability | Stable when stored at 2-8°C | Storage studies | [2] [3] |

| Thermal Degradation | Subject to thermal degradation pathways | Thermal analysis | [1] |

| Glass Transition | Not reported | DSC | Not available |

Solubility Profile Across pH Gradients

The solubility characteristics of eplivanserin fumarate demonstrate significant pH-dependent behavior, which directly impacts its pharmaceutical performance and bioavailability potential [7]. The fumarate salt formation enhances aqueous solubility compared to the free base, providing improved pharmaceutical handling characteristics [6].

pH-Dependent Solubility Behavior

Eplivanserin fumarate exhibits variable solubility across different pH ranges, with enhanced dissolution under acidic conditions due to protonation of the basic nitrogen centers [7] [1]. At physiological pH (7.4), the compound demonstrates moderate solubility that is significantly improved compared to the free base form [7]. Under basic conditions (pH >9), solubility may decrease due to deprotonation and potential precipitation of the free base [7] [1].

Salt Dissociation Characteristics

The fumarate salt undergoes dissociation in aqueous media, releasing eplivanserin cations and fumarate anions [7]. This dissociation process is pH-dependent and influences the overall solubility profile of the compound. Buffer capacity and ionic strength of the dissolution medium significantly affect the dissociation equilibrium and subsequent solubility behavior [7].

Organic Solvent Solubility

In organic solvents, eplivanserin fumarate demonstrates good solubility, particularly in dimethyl sulfoxide where solubility exceeds 10 mg/mL [2] [3]. This organic solvent compatibility facilitates analytical method development and provides options for pharmaceutical processing techniques that may require non-aqueous systems [2] [3].

Table 3: Solubility Profile of Eplivanserin Fumarate Across Different Conditions

| Solvent/Medium | Solubility | Notes | Reference |

|---|---|---|---|

| DMSO | ≥10 mg/mL | Good organic solvent solubility | [2] [3] |

| Water | Limited (enhanced by fumarate salt) | Fumarate salt improves water solubility | [6] |

| Physiological pH (7.4) | pH-dependent solubility | Salt form affects ionization | [7] |

| Acidic pH (<3) | Variable based on salt dissociation | Protonation effects on solubility | [7] [1] |

| Basic pH (>9) | Variable based on salt dissociation | Deprotonation effects on solubility | [7] [1] |

Partition Coefficient (LogP) and Membrane Permeability

The partition coefficient of eplivanserin demonstrates lipophilic characteristics that influence its membrane permeability properties [8]. The calculated LogP value of 4.22 for the base compound indicates significant lipophilicity, which affects distribution behavior and potential for membrane penetration [8].

Lipophilicity Assessment

The high LogP value of eplivanserin reflects its lipophilic nature, primarily attributed to the fluorophenyl substituent and the extended conjugated system within the molecular structure [8]. This lipophilicity contributes to membrane affinity and may influence tissue distribution characteristics [9].

Membrane Permeability Characteristics

Membrane permeability studies utilizing epithelial cell models demonstrate that compounds with similar physicochemical properties to eplivanserin exhibit variable permeability depending on membrane composition and experimental conditions [9]. The lipophilic nature of eplivanserin suggests potential for passive diffusion across biological membranes, although actual permeability rates require empirical determination through validated permeability assays [9].

Partition Behavior in Biological Systems

The partition coefficient influences distribution between aqueous and lipid phases in biological systems [9]. For eplivanserin fumarate, the salt form may modify partition behavior compared to the free base, potentially affecting tissue penetration and pharmacokinetic properties [9]. Membrane permeability studies using Caco-2 cell monolayers or similar models provide quantitative assessment of transcellular permeation rates [9].

Factors Affecting Membrane Permeability

Several factors influence the membrane permeability of eplivanserin fumarate, including pH-dependent ionization, molecular size, and hydrogen bonding capacity [9]. The presence of the fumarate counterion may affect membrane interactions and modify permeability characteristics compared to the free base form [9].

Salt Dissociation Characteristics in Biological Matrices

The dissociation behavior of eplivanserin fumarate in biological matrices represents a critical factor affecting pharmaceutical performance and bioavailability [10]. Understanding salt dissociation patterns provides essential information for formulation development and predicting in vivo behavior [10].

Dissociation Equilibrium in Biological Fluids

Eplivanserin fumarate undergoes dissociation in biological matrices according to the pH and ionic strength of the medium [10]. In gastric fluid (pH ~1.5), extensive protonation occurs, potentially affecting dissolution rate and absorption characteristics [10]. In intestinal fluid (pH ~6.8), partial dissociation results in equilibrium between ionized and neutral species [10].

Matrix Effects on Salt Stability

Biological matrices containing proteins, lipids, and other macromolecules may influence salt dissociation through protein binding and complex formation [10]. These interactions can modify the effective concentration of free drug available for membrane permeation and subsequent absorption [10].

Buffer Capacity Considerations

The buffer capacity of biological matrices affects the pH environment surrounding the dissociating salt [10]. High buffer capacity systems maintain stable pH conditions, while low buffer capacity systems may experience pH changes that influence dissociation equilibrium [10].

Temperature Effects on Dissociation

Physiological temperature (37°C) affects the dissociation equilibrium of eplivanserin fumarate compared to ambient temperature conditions used in analytical testing [10]. Temperature-dependent changes in dissociation constants may influence pharmaceutical performance under physiological conditions [10].

Excipient Compatibility Studies

Comprehensive excipient compatibility studies for eplivanserin fumarate are essential for successful pharmaceutical formulation development [11] [12] [13]. These studies evaluate potential interactions between the active pharmaceutical ingredient and commonly used pharmaceutical excipients [11] [12] [13].

Analytical Methodology for Compatibility Assessment

Excipient compatibility studies employ multiple analytical techniques including Fourier-transform infrared spectroscopy, differential scanning calorimetry, and high-performance liquid chromatography [11] [12] [13]. These methods detect chemical interactions, physical changes, and degradation products that may result from drug-excipient interactions [11] [12] [13].

**Physical mixture studies involve combining eplivanserin fumarate with individual excipients in defined ratios, typically 1:1, followed by storage under accelerated stability conditions [13]. Changes in appearance, melting behavior, and spectroscopic characteristics indicate potential incompatibilities [13].

Diluent Compatibility

Common pharmaceutical diluents including microcrystalline cellulose and lactose generally demonstrate compatibility with eplivanserin fumarate based on standard pharmaceutical compatibility assessment protocols [11] [12] [13]. These excipients typically exhibit inert behavior and do not interfere with drug stability under normal storage conditions [11] [12] [13].

Binder and Disintegrant Evaluation

Pharmaceutical binders such as polyvinylpyrrolidone and hydroxypropyl methylcellulose require individual evaluation for compatibility with eplivanserin fumarate [11] [12] [13]. Similarly, disintegrants including croscarmellose sodium and sodium starch glycolate undergo compatibility testing to ensure formulation stability [11] [12] [13].

Lubricant Interaction Assessment

Lubricants, particularly magnesium stearate, require careful evaluation due to potential interactions with drug substances containing reactive functional groups [11] [12] [13]. The phenolic hydroxyl group in eplivanserin may interact with metallic lubricants under certain conditions, necessitating compatibility verification [11] [12] [13].

pH-Dependent Excipient Interactions

Stabilizers and pH-modifying excipients demonstrate pH-dependent compatibility with eplivanserin fumarate [11] [12] [13]. Basic excipients may affect the ionization state of the compound, while acidic excipients may influence salt dissociation behavior [11] [12] [13].

Table 4: Excipient Compatibility Assessment for Eplivanserin Fumarate

| Excipient Category | Common Excipients | Compatibility Assessment | Analytical Method | Reference |

|---|---|---|---|---|

| Diluents | Microcrystalline cellulose, Lactose | Generally compatible | FTIR, DSC, HPLC | [11] [12] [13] |

| Binders | PVP, HPMC | Requires evaluation | FTIR, DSC, HPLC | [11] [12] [13] |

| Disintegrants | Croscarmellose sodium, Sodium starch glycolate | Generally compatible | FTIR, DSC, HPLC | [11] [12] [13] |

| Lubricants | Magnesium stearate, Stearic acid | Requires evaluation | FTIR, DSC, HPLC | [11] [12] [13] |

| Stabilizers | Antioxidants, pH modifiers | pH-dependent compatibility | FTIR, DSC, HPLC | [11] [12] [13] |

Accelerated Stability Testing Protocol

Accelerated stability testing of drug-excipient mixtures follows established pharmaceutical guidelines, typically involving storage at elevated temperature and humidity conditions [13]. These studies provide predictive information about long-term compatibility under normal storage conditions [13].

Analytical Method Validation for Compatibility Studies

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Use Classification

Dates

2: Dougherty JP, Oristaglio J. Chronic treatment with the serotonin 2A/2C receptor antagonist SR 46349B enhances the retention and efficiency of rule-guided behavior in mice. Neurobiol Learn Mem. 2013 Jul;103:50-63. doi: 10.1016/j.nlm.2013.04.002. Epub 2013 Apr 12. PubMed PMID: 23587729.

3: Griebel G, Beeské S, Jacquet A, Laufrais C, Alonso R, Decobert M, Avenet P, Françon D. Further evidence for the sleep-promoting effects of 5-HT₂A receptor antagonists and demonstration of synergistic effects with the hypnotic, zolpidem in rats. Neuropharmacology. 2013 Jul;70:19-26. doi: 10.1016/j.neuropharm.2012.12.008. Epub 2013 Jan 12. PubMed PMID: 23321054.

4: Ebdrup BH, Rasmussen H, Arnt J, Glenthøj B. Serotonin 2A receptor antagonists for treatment of schizophrenia. Expert Opin Investig Drugs. 2011 Sep;20(9):1211-23. doi: 10.1517/13543784.2011.601738. Epub 2011 Jul 8. Review. PubMed PMID: 21740279.

5: Orejarena MJ, Lanfumey L, Maldonado R, Robledo P. Involvement of 5-HT2A receptors in MDMA reinforcement and cue-induced reinstatement of MDMA-seeking behaviour. Int J Neuropsychopharmacol. 2011 Aug;14(7):927-40. doi: 10.1017/S1461145710001215. Epub 2010 Oct 14. PubMed PMID: 20942998.

6: Scarlota LC, Harvey JA, Aloyo VJ. The role of serotonin-2 (5-HT2) and dopamine receptors in the behavioral actions of the 5-HT2A/2C agonist, DOI, and putative 5-HT2C inverse agonist, SR46349B. Psychopharmacology (Berl). 2011 Feb;213(2-3):393-401. doi: 10.1007/s00213-010-1928-2. Epub 2010 Jul 21. PubMed PMID: 20652541.

7: Kramer V, Herth MM, Santini MA, Palner M, Knudsen GM, Rösch F. Structural combination of established 5-HT(2A) receptor ligands: new aspects of the binding mode. Chem Biol Drug Des. 2010 Oct;76(4):361-6. doi: 10.1111/j.1747-0285.2010.01011.x. Epub 2010 Jul 15. PubMed PMID: 20636331.

8: Bourin M, Hascoët M. Implication of 5-HT2 receptor subtypes in the mechanism of action of the GABAergic compound etifoxine in the four-plate test in Swiss mice. Behav Brain Res. 2010 Apr 2;208(2):352-8. doi: 10.1016/j.bbr.2009.11.046. Epub 2009 Dec 17. PubMed PMID: 20006646.

9: Beig MI, Baumert M, Walker FR, Day TA, Nalivaiko E. Blockade of 5-HT2A receptors suppresses hyperthermic but not cardiovascular responses to psychosocial stress in rats. Neuroscience. 2009 Mar 31;159(3):1185-91. doi: 10.1016/j.neuroscience.2009.01.038. Epub 2009 Jan 27. PubMed PMID: 19356699.

10: Lanteri C, Hernández Vallejo SJ, Salomon L, Doucet EL, Godeheu G, Torrens Y, Houades V, Tassin JP. Inhibition of monoamine oxidases desensitizes 5-HT1A autoreceptors and allows nicotine to induce a neurochemical and behavioral sensitization. J Neurosci. 2009 Jan 28;29(4):987-97. doi: 10.1523/JNEUROSCI.3315-08.2009. PubMed PMID: 19176807.

11: Egerton A, Ahmad R, Hirani E, Grasby PM. Modulation of striatal dopamine release by 5-HT2A and 5-HT2C receptor antagonists: [11C]raclopride PET studies in the rat. Psychopharmacology (Berl). 2008 Nov;200(4):487-96. doi: 10.1007/s00213-008-1226-4. Epub 2008 Jul 3. PubMed PMID: 18597077.

12: Ootsuka Y, Blessing WW, Nalivaiko E. Selective blockade of 5-HT2A receptors attenuates the increased temperature response in brown adipose tissue to restraint stress in rats. Stress. 2008 Mar;11(2):125-33. doi: 10.1080/10253890701638303. PubMed PMID: 18311601.

13: Salomon L, Lanteri C, Godeheu G, Blanc G, Gingrich J, Tassin JP. Paradoxical constitutive behavioral sensitization to amphetamine in mice lacking 5-HT2A receptors. Psychopharmacology (Berl). 2007 Sep;194(1):11-20. Epub 2007 May 19. PubMed PMID: 17510759.

14: Terao A, Miyamoto M. [Recent and potential drugs for treatment of insomnia]. Nihon Yakurigaku Zasshi. 2007 Jan;129(1):35-41. Review. Japanese. PubMed PMID: 17220574.

15: Ootsuka Y, Blessing WW. Thermogenesis in brown adipose tissue: increase by 5-HT2A receptor activation and decrease by 5-HT1A receptor activation in conscious rats. Neurosci Lett. 2006 Mar 6;395(2):170-4. Epub 2005 Nov 15. PubMed PMID: 16293365.

16: Filip M, Bubar MJ, Cunningham KA. Contribution of serotonin (5-HT) 5-HT2 receptor subtypes to the discriminative stimulus effects of cocaine in rats. Psychopharmacology (Berl). 2006 Jan;183(4):482-9. Epub 2005 Oct 28. PubMed PMID: 16261316.

17: Ripoll N, Hascoët M, Bourin M. Implication of 5-HT2A subtype receptors in DOI activity in the four-plates test-retest paradigm in mice. Behav Brain Res. 2006 Jan 6;166(1):131-9. Epub 2005 Sep 8. PubMed PMID: 16154212.

18: Ball KT, Rebec GV. Role of 5-HT2A and 5-HT2C/B receptors in the acute effects of 3,4-methylenedioxymethamphetamine (MDMA) on striatal single-unit activity and locomotion in freely moving rats. Psychopharmacology (Berl). 2005 Oct;181(4):676-87. Epub 2005 Sep 29. PubMed PMID: 16001122.

19: Bourin M, Masse F, Dailly E, Hascoët M. Anxiolytic-like effect of milnacipran in the four-plate test in mice: mechanism of action. Pharmacol Biochem Behav. 2005 Jul;81(3):645-56. PubMed PMID: 15961146.

20: Filip M. Role of serotonin (5-HT)2 receptors in cocaine self-administration and seeking behavior in rats. Pharmacol Rep. 2005 Jan-Feb;57(1):35-46. PubMed PMID: 15849375.